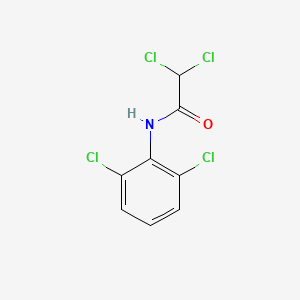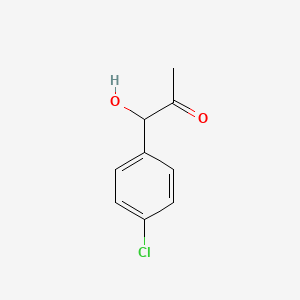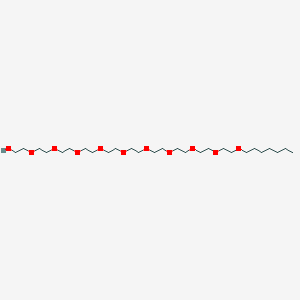
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is a long-chain polyether alcohol. This compound is known for its unique structure, which consists of multiple ether linkages and a terminal hydroxyl group. The presence of these ether linkages imparts flexibility and solubility in various solvents, making it a valuable compound in different scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst like potassium hydroxide. The process can be summarized as follows:
- Initiation: The primary alcohol reacts with ethylene oxide to form an ethoxylated intermediate.
- Propagation: The intermediate undergoes further reaction with additional ethylene oxide molecules, extending the polyether chain.
- Termination: The reaction is terminated by neutralizing the catalyst and purifying the product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors equipped with precise temperature and pressure controls. The process involves continuous feeding of ethylene oxide and the initiator into the reactor, with the reaction being monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes.
Substitution: Halides or esters, depending on the substituent introduced.
科学的研究の応用
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can form complexes with metal ions, enhancing their solubility and stability. Additionally, the terminal hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with the ability to complex with metal ions.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxaheptatriacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubilization of both polar and non-polar substances.
特性
CAS番号 |
28115-77-7 |
|---|---|
分子式 |
C27H56O11 |
分子量 |
556.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O11/c1-2-3-4-5-6-8-29-10-12-31-14-16-33-18-20-35-22-24-37-26-27-38-25-23-36-21-19-34-17-15-32-13-11-30-9-7-28/h28H,2-27H2,1H3 |
InChIキー |
USNSOZHSDQSPKL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
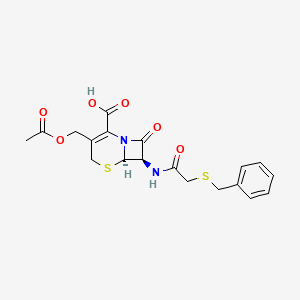

![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

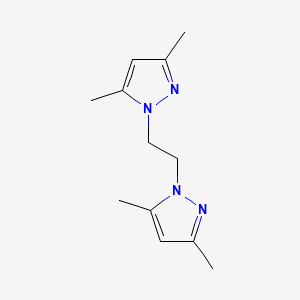

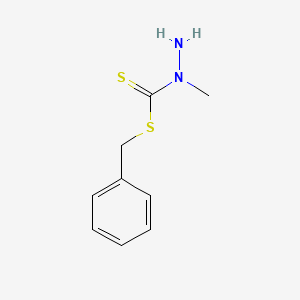
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

